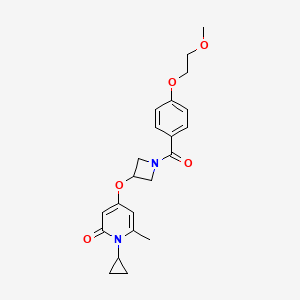

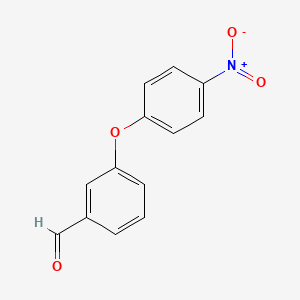

![molecular formula C22H14F6N4O2 B2459409 N-(3,5-双(三氟甲基)苯基)-3-甲基-4-氧代-1-苯基-4,7-二氢-1H-吡唑并[3,4-b]吡啶-5-甲酰胺 CAS No. 941936-21-6](/img/structure/B2459409.png)

N-(3,5-双(三氟甲基)苯基)-3-甲基-4-氧代-1-苯基-4,7-二氢-1H-吡唑并[3,4-b]吡啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C22H14F6N4O2 and its molecular weight is 480.37. The purity is usually 95%.

The exact mass of the compound N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机催化

该化合物的3,5-双(三氟甲基)苯基部分在有机催化中起着至关重要的作用。特别是,N,N'-双[3,5-双(三氟甲基)苯基]硫脲(通常被称为Schreiner的硫脲)已成为有机化学中一种强大的催化剂。 它能够通过显式双氢键活化底物并稳定发展中的负电荷(如氧阴离子),使其在促进有机转化方面具有价值 .

基于片段的共价配体发现

该化合物作为片段库中的一种探针片段,用于基于片段的共价配体发现。研究人员可以单独使用它,或将其整合到双功能工具中,如亲电子PROTAC®分子。 这些双功能试剂对于靶向蛋白降解至关重要,正如Cravatt实验室在E3连接酶发现中所证明的那样 .

抗恶心药的合成

®-[3,5-双(三氟甲基)苯基]乙醇,该化合物衍生的中间体,在合成抗恶心药物中起着至关重要的作用。 阿普立干,罗拉匹坦和磷酸阿普立干 - NK-1受体拮抗剂 - 被广泛用于治疗化疗引起的恶心和呕吐 .

抗生素开发

在对抗抗生素耐药细菌感染的斗争中,迫切需要新型抗生素。研究人员一直在探索吡唑衍生物(包括从我们的化合物衍生的吡唑衍生物)的抗菌特性。这些衍生物可能潜在地对抗像肠球菌和耐甲氧西林金黄色葡萄球菌(MRSA)这样的病原体。 aureus (MRSA) .

作用机制

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .

Mode of Action

The mode of action of this compound involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives, which are used as organocatalysts in organic chemistry .

Biochemical Pathways

Similar compounds have been found to inhibit the nf-κb pathway , which plays a crucial role in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens.

Result of Action

The inhibition of the nf-κb pathway by similar compounds can lead to a decrease in the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis .

属性

CAS 编号 |

941936-21-6 |

|---|---|

分子式 |

C22H14F6N4O2 |

分子量 |

480.37 |

IUPAC 名称 |

N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C22H14F6N4O2/c1-11-17-18(33)16(10-29-19(17)32(31-11)15-5-3-2-4-6-15)20(34)30-14-8-12(21(23,24)25)7-13(9-14)22(26,27)28/h2-10H,1H3,(H,29,33)(H,30,34) |

InChI 键 |

JPECBQATAFVQSC-UHFFFAOYSA-N |

SMILES |

CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |

溶解度 |

there are known solubility issues |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2459327.png)

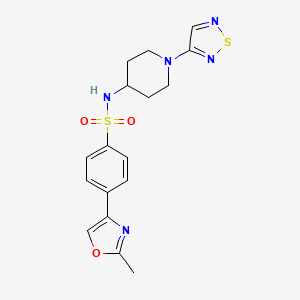

![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)

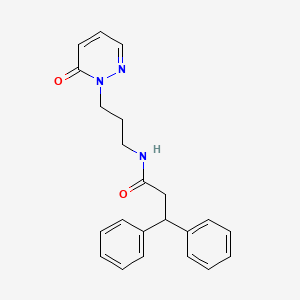

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)

![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2459337.png)

![1-{[(5-Fluoropyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2459346.png)

![2-(butan-2-ylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)

![1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459348.png)